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Introduction

Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models
that more accurately recapitulate the complex architecture and physiology of human tissues
compared to traditional 2D cell cultures. Patient-derived organoids (PDOSs), in particular, offer a
promising platform for personalized medicine, enabling the assessment of drug sensitivity in a
patient-specific manner.[1][2][3] Cisplatin, a cornerstone of chemotherapy for various solid
tumors, functions by inducing DNA damage and triggering apoptosis in rapidly dividing cancer
cells.[4] However, its efficacy is often limited by both intrinsic and acquired resistance.

These application notes provide detailed protocols for the use of cisplatin in 3D organoid
cultures to evaluate its therapeutic efficacy, model nephrotoxicity, and investigate mechanisms
of resistance.

Applications
Anti-Cancer Drug Screening and Efficacy Testing in
Patient-Derived Organoids

Patient-derived organoids can be utilized to screen for sensitivity to cisplatin, providing a
potential avenue for predicting patient response to treatment.[2][5] This approach allows for the
determination of key pharmacological metrics such as the half-maximal inhibitory concentration
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(IC50) and helps to stratify patients who are most likely to benefit from cisplatin-based
therapies.

Modeling Cisplatin-Induced Nephrotoxicity

A significant dose-limiting side effect of cisplatin is nephrotoxicity, primarily affecting the
proximal tubules of the kidney.[6][7] Human kidney organoids, which can form nephron-like
structures, serve as a valuable in vitro model to study the mechanisms of cisplatin-induced
acute kidney injury (AKI) and to screen for potential renoprotective agents.[6][8]

Investigating and Overcoming Cisplatin Resistance

The development of cisplatin resistance is a major clinical challenge. 3D organoid models,
which can mimic the tumor microenvironment and cellular heterogeneity, are instrumental in
studying the complex signaling pathways that contribute to resistance.[1][9] These models can
be used to identify biomarkers of resistance and to test novel therapeutic strategies aimed at
re-sensitizing tumors to cisplatin.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of cisplatin in
organoid cultures, providing a reference for experimental design.

Table 1: Cisplatin Concentration and Treatment Duration in Kidney Organoids
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Cisplatin
. . Treatment Observed
Organoid Type Concentration ) Reference
Regimen Effects
(HM)
) Dose-dependent
Single dose, ) )
increase in DNA
) samples
Human Kidney 5, 10, 25, 50 damage (YyH2AX) [6]
collected at 24h
and cell death
and 48h
(TUNEL).
2.4-fold increase
) Single dose, 24h  in AKI marker
Human Kidney 50 [6]
treatment HAVCR1
expression.
Reduced
Repeated low- . .
cytotoxicity while
) dose (4 . )
Human Kidney 5 still inducing a [6]
treatments over o
robust injury
7 days)
response.
Inhibition of
) organoid growth
Continuous
) (surface area)
Rat Kidney 10, 20, 25, 50 exposure up to 6 ) ] [10]
and induction of
days
cell death (PI
staining).
48h treatment Significant renal
Human Kidney 100 (used as a tubule [8]
positive control) deterioration.
Table 2: Cisplatin Efficacy in Cancer Organoids
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Cisplatin
Organoid Type Concentration  Assay Key Findings Reference
(HM)
Cisplatin-
resistant
) ) spheroids
Ovarian Cancer - Gene expression
) Not specified - showed a [9]
Spheroids profiling
mesenchymal
gene expression
signature.
Demonstrated
Apoptosis applicability for
Small-cell Lung - ) ) )
Not specified induction assessing [1]
Cancer )
measurement chemotherapeuti
C response.
Patient-derived
Head and Neck ) organoids hold
-~ Semi-automated o
Squamous Cell Not specified predictive value [2][3]
) therapy screens
Carcinoma for therapy

response.

Experimental Protocols
Protocol 1: General Cisplatin Toxicity Assay in 3D
Organoids

This protocol outlines a general method for assessing the cytotoxicity of cisplatin in established
3D organoid cultures using a luminescence-based cell viability assay.

Materials:
» Established 3D organoid culture in Matrigel domes

¢ Organoid growth medium
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Cisplatin stock solution (in a suitable solvent, e.g., 0.9% NacCl solution)

Solvent control

96-well flat-bottom plates (white, opaque for luminescence assays)

CellTiter-Glo® 3D Cell Viability Assay reagent

Luminometer

Procedure:
e Organoid Seeding:
o Culture and expand organoids according to your standard protocol.
o Harvest and dissociate organoids into small fragments or single cells.
o Resuspend the organoid fragments/cells in Matrigel at the desired density.

o Plate 10 pL domes of the organoid-Matrigel suspension into the center of wells in a pre-
warmed 96-well plate.

o Incubate at 37°C for 15-20 minutes to allow the Matrigel to polymerize.
o Gently add 100 pL of complete organoid growth medium to each well.
o Culture for 3-7 days to allow organoids to form.

o Cisplatin Treatment:

o Prepare serial dilutions of cisplatin in organoid growth medium to achieve the desired final
concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 uM). Include a solvent-only control.

o Carefully remove the existing medium from the wells.

o Add 100 pL of the medium containing the respective cisplatin concentrations or the solvent
control to each well.
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o Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

o Cell Viability Assessment (using CellTiter-Glo® 3D):

o Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for
approximately 30 minutes.

o Add 100 pL of CellTiter-Glo® 3D reagent to each well.

o Mix vigorously using a plate shaker for 5 minutes to induce cell lysis and break up the
Matrigel dome.

o Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent
signal.

o Measure the luminescence using a plate reader.
o Data Analysis:

o Calculate the relative cell viability for each concentration by normalizing the luminescence
signal to the solvent control.

o Plot the dose-response curve and determine the IC50 value.

Protocol 2: Modeling Nephrotoxicity with Single High-
Dose vs. Repeated Low-Dose Cisplatin Regimens

This protocol is adapted for studying cisplatin-induced injury in kidney organoids, comparing a
single high-dose exposure to a more clinically relevant repeated low-dose regimen.[6]

Materials:
o Day 12-14 kidney organoids
» Kidney organoid culture medium

o Cisplatin
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e Reagents for downstream analysis (QPCR, Immunohistochemistry)

Procedure:

A. Single High-Dose Regimen:

e On day 12 of organoid culture, treat the organoids with single doses of cisplatin (e.g., 0, 5,
10, 25, 50 uM) in fresh culture medium.[6]

 Incubate the organoids for 24 to 48 hours.[6]

e Harvest the organoids at each time point for downstream analysis.

B. Repeated Low-Dose Regimen:

On day 12 of organoid culture, add a low dose of cisplatin (e.g., 5 uM) to the culture medium.

[6]

Perform a medium change every other day, re-dosing with 5 uM cisplatin at each change.

Continue this regimen for a total of 4 treatments over 7 days.[6]

Harvest the organoids on day 19 for analysis.[6]
Downstream Analysis:

o Quantitative PCR (gPCR): Analyze the expression of kidney injury markers such as HAVCR1
(encodes KIM-1) and inflammatory cytokines like CXCL8.[6]

e Immunohistochemistry (IHC): Stain organoid sections for markers of DNA damage (e.g.,
yH2AX) and apoptosis (e.g., cleaved caspase-3 or TUNEL assay) to assess the extent and
spatial distribution of cell injury.[6]

Signaling Pathways and Experimental Workflows

Cisplatin Mechanism of Action and DNA Damage
Response
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Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which leads to the
activation of the DNA Damage Response (DDR) pathway. This can result in cell cycle arrest,
DNA repair, or, if the damage is too severe, apoptosis.
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Cisplatin Mechanism of Action and DNA Damage Response
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Caption: Cisplatin induces DNA adducts, activating the DDR pathway leading to apoptosis or
repair.

Key Signaling Pathways in Cisplatin Resistance

Resistance to cisplatin can arise from multiple mechanisms, including reduced drug
accumulation, increased detoxification, enhanced DNA repair capacity, and alterations in
apoptotic signaling pathways. The PISK/AKT and MAPK pathways are frequently implicated in
promoting cell survival and contributing to cisplatin resistance.[1]
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Caption: Multiple pathways, including PISK/AKT and MAPK, contribute to cisplatin resistance.
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Experimental Workflow for Cisplatin Screening in
Patient-Derived Organoids

The following diagram illustrates a typical workflow for generating patient-derived organoids
and using them for cisplatin sensitivity screening to inform personalized medicine strategies.
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Workflow for Cisplatin Screening in Patient-Derived Organoids
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Caption: From patient biopsy to personalized drug response prediction using organoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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